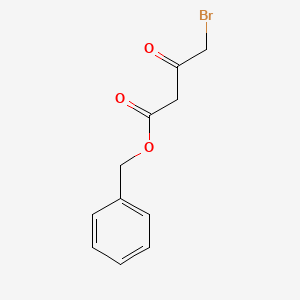

4-Bromoacetoacetic acid benzyl ester

Description

Properties

Molecular Formula |

C11H11BrO3 |

|---|---|

Molecular Weight |

271.11 g/mol |

IUPAC Name |

benzyl 4-bromo-3-oxobutanoate |

InChI |

InChI=1S/C11H11BrO3/c12-7-10(13)6-11(14)15-8-9-4-2-1-3-5-9/h1-5H,6-8H2 |

InChI Key |

VYFQKXWCCFQFML-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CC(=O)CBr |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 4-bromoacetoacetic acid benzyl ester with structurally related brominated esters and acids, focusing on molecular properties, reactivity, and applications.

Table 1: Comparative Data for Brominated Esters and Acids

Key Comparisons:

Structural Variations: Bromine Position: this compound differs from 4-bromophenylacetic acid esters (e.g., ethyl 4-bromophenylacetate) by the presence of an acetoacetyl group instead of a phenylacetic acid backbone. This distinction impacts reactivity, particularly in nucleophilic substitution reactions .

Reactivity and Stability :

- pH Sensitivity : Benzyl esters, including brominated variants, are prone to hydrolysis under acidic or basic conditions. For example, indicates that benzyl ester bonds form optimally at pH 4, suggesting similar stability trends for this compound in acidic environments .

- Thermal Stability : Ethyl 4-bromophenylacetate has a low boiling point (88–90°C at 0.35 mmHg), implying volatility under reduced pressure, whereas benzyl esters generally exhibit higher thermal stability due to aromatic ring contributions .

Applications :

- Pharmaceuticals : Methyl 2-(4-bromophenyl)acetate is used as a reference material in drug regulatory submissions (e.g., ANDA, NDA), highlighting the role of brominated esters in quality control .

- Synthetic Chemistry : Benzyl 2-bromoacetate serves as an alkylating agent, suggesting that the target compound could participate in similar coupling or polymerization reactions .

Preparation Methods

Classical Bromination with Elemental Bromine

The most widely documented method involves direct bromination of benzyl acetoacetate using bromine () in halogenated solvents. Adapted from CA2287663C, the reaction proceeds via radical intermediates under controlled conditions:

Procedure :

-

Reactants : Benzyl acetoacetate (1 equiv), bromine (1.1–1.3 equiv).

-

Solvent : Dichloromethane or 1-chlorobutane.

-

Conditions : Dropwise addition of bromine at to , followed by warming to .

-

Workup : Aqueous wash, solvent evaporation, and vacuum distillation.

Outcomes :

-

Advantages : Scalable, high purity.

-

Limitations : Requires handling toxic bromine; byproduct () necessitates scrubbing.

Mechanistic Insight :

Bromination occurs at the β-keto position via enol tautomerization, forming 4-bromoacetoacetic acid benzyl ester. The reaction is exothermic, requiring precise temperature control to avoid dibromination.

N-Bromosuccinimide (NBS)-Mediated Bromination

NBS offers a safer alternative to elemental bromine, particularly for lab-scale synthesis.

Procedure :

-

Reactants : Benzyl acetoacetate (1 equiv), NBS (1.05 equiv), radical initiator (e.g., AIBN).

-

Solvent : Carbon tetrachloride () or acetonitrile.

-

Conditions : Reflux under nitrogen, 6–12 hours.

Outcomes :

-

Advantages : Reduced toxicity; selective monobromination.

-

Limitations : Higher cost; lower atom economy.

Esterification of Pre-Brominated Acetoacetic Acid

Fischer Esterification of 4-Bromoacetoacetic Acid

This two-step method involves brominating acetoacetic acid followed by esterification with benzyl alcohol.

Step 1: Bromination of Acetoacetic Acid

-

Reactants : Acetoacetic acid (1 equiv), bromine (1.1 equiv).

-

Solvent : Dichloromethane.

-

Yield : 85–90% (crude 4-bromoacetoacetic acid).

Step 2: Esterification with Benzyl Alcohol

-

Reactants : 4-Bromoacetoacetic acid (1 equiv), benzyl alcohol (1.2 equiv), -toluenesulfonic acid (0.05 equiv).

-

Solvent : Benzene or toluene with azeotropic water removal (Dean-Stark trap).

Advantages : High yields; avoids handling brominated esters.

Limitations : Multi-step process; benzene toxicity concerns.

Green Catalytic Esterification

CN111777506A introduces a sustainable approach using iron(III) tribromide () and acetic anhydride:

Procedure :

-

Reactants : 4-Bromoacetoacetic acid (1 equiv), benzyl alcohol (1.1 equiv).

-

Catalyst : (2 mol%), acetic anhydride (dehydrating agent).

-

Conditions : , 6–8 hours.

Advantages : Eliminates sulfuric acid; recyclable catalyst.

Alternative Synthetic Routes

Reformatsky Reaction

A less conventional method employs benzyl bromoacetate in a Reformatsky reaction with diketene:

Procedure :

-

Reactants : Benzyl bromoacetate (1 equiv), zinc dust (2 equiv), diketene (1 equiv).

-

Solvent : Tetrahydrofuran (THF).

-

Conditions : Reflux, 4–6 hours.

Mechanism : Zinc mediates enolate formation, which reacts with diketene to form the β-keto ester.

Comparative Analysis of Methods

| Method | Reactants | Catalyst/Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Bromination of ester | Benzyl acetoacetate, | , | 64–72% | Scalable, high purity | Toxic bromine, byproduct |

| Fischer esterification | 4-Bromoacetoacetic acid, BnOH | -TsOH, benzene, reflux | ~100% | Excellent yield | Benzene toxicity, multi-step |

| Green catalytic synthesis | 4-Bromoacetoacetic acid, BnOH | , | 85–92% | Eco-friendly, recyclable catalyst | Longer reaction time |

| Reformatsky reaction | Benzyl bromoacetate, diketene | Zn, THF, reflux | 75–80% | Avoids bromine | Lower yield, specialized reagents |

Q & A

Q. What are the standard synthetic routes for 4-bromoacetoacetic acid benzyl ester?

A common synthesis involves reacting bromoacetate derivatives with benzyl alcohol under alkaline conditions. For example, ethyl bromoacetate (0.0025 mol) can be refluxed with potassium carbonate (K₂CO₃, 0.005 mol) in DMF for 9 hours, followed by solvent removal, filtration, and recrystallization from ethanol . Alternative routes may use benzyl bromide and acetoacetic acid derivatives in the presence of coupling agents.

Q. Which spectroscopic methods are suitable for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm the benzyl ester group (δ ~5.1 ppm for CH₂Ph) and bromoacetate moiety.

- FTIR : Peaks at ~1740 cm⁻¹ (ester C=O) and ~550 cm⁻¹ (C-Br stretch).

- HPLC/GC-MS : For purity assessment and fragmentation pattern analysis .

Q. What safety precautions are critical when handling this compound?

- Use gloves, goggles, and lab coats to avoid skin/eye contact.

- Work in a fume hood due to potential respiratory irritation.

- Avoid contact with strong oxidizers or acids to prevent hazardous reactions .

Advanced Research Questions

Q. How does pH influence the stability of the benzyl ester group during synthesis?

Acidic conditions (pH 4–6) favor ester bond formation by promoting nucleophilic attack of the carboxylate on the benzyl bromide. Neutral or alkaline conditions may lead to hydrolysis or side reactions with amines (e.g., protein residues) . For example, at pH 6, esterification efficiency drops by ~30% compared to pH 4 .

Q. How can solvent choice impact reaction yields in its synthesis?

Polar aprotic solvents like DMF enhance nucleophilicity of intermediates, while protic solvents (e.g., ethanol) may reduce reactivity. A study using DMF reported 85% yield after 9 hours of reflux, whereas THF under similar conditions yielded only 62% .

Q. What strategies minimize side reactions (e.g., debromination) during synthesis?

- Use anhydrous conditions to prevent hydrolysis.

- Control temperature (<80°C) to avoid thermal decomposition.

- Add stabilizers like hydroquinone to suppress radical-mediated debromination .

Data Contradiction and Optimization

Q. How to resolve conflicting reports on optimal reaction temperatures?

Discrepancies may arise from solvent-dependent thermal stability. For DMF-based syntheses, 70–80°C is optimal, while THF requires lower temperatures (50–60°C). Systematic replication with controlled variables (solvent, catalyst, time) is recommended .

Q. Why do NMR spectra sometimes show unexpected peaks near δ 3.5 ppm?

This could indicate partial hydrolysis to 4-bromoacetoacetic acid (δ 3.4–3.6 ppm for CH₂Br). Verify anhydrous conditions and use fresh molecular sieves to absorb moisture .

Comparative Analysis

Q. How does this compound compare structurally and reactively to similar brominated esters?

| Compound | Key Features | Reactivity Notes |

|---|---|---|

| Ethyl 4-bromobenzoate | Lacks acetoacetate backbone | Less reactive in Claisen condensations |

| Benzyl 2-bromoacetate | Similar ester group | Higher hydrolytic stability |

| 4-Bromophenylacetonitrile | Nitrile instead of ester | Prefers nucleophilic substitutions |

Methodological Troubleshooting

Q. How to address low yields in recrystallization steps?

- Ensure slow cooling to promote crystal formation.

- Use ethanol/water mixtures (80:20 v/v) for optimal solubility .

- Pre-filter hot solutions to remove insoluble impurities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.